7-Fluoro-1,6-naphthyridine as a Key Precursor for Dual FGFR-1/VEGFR-2 Inhibitors vs. Alternative Heterocycles
In the synthesis of dual FGFR-1/VEGFR-2 inhibitors, the 7-fluoro-2-amine derivative of 1,6-naphthyridine serves as the essential precursor. The 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine 2-ureas, accessible only through this fluorinated intermediate, demonstrated low nanomolar inhibition of both FGFR-1 and VEGFR-2 and were highly selective (>100-fold) over PDGFR and c-Src [1]. When compared directly to the corresponding pyrido[2,3-d]pyrimidine analogs, these 1,6-naphthyridine derivatives were more potent against both VEGFR and FGFR (2- to 20-fold) [1]. Critically, the antiproliferative activity in HUVECs stimulated by serum, FGF, or VEGF was 3- to 65-fold more potent for the 1,6-naphthyridine ureas than for the pyrido[2,3-d]pyrimidines, at concentrations that did not affect representative tumor cell lines [1].
| Evidence Dimension | Kinase inhibition potency (enzymatic) and cellular selectivity |
|---|---|
| Target Compound Data | 1,6-Naphthyridine derivatives: low nanomolar inhibitors of FGFR-1 and VEGFR-2; selectivity >100-fold over PDGFR and c-Src. |
| Comparator Or Baseline | Pyrido[2,3-d]pyrimidine analogs: less potent by 2- to 20-fold against VEGFR and FGFR in enzymatic assays; in HUVEC growth assays, 3- to 65-fold less potent. |
| Quantified Difference | 2- to 20-fold superior enzymatic potency; 3- to 65-fold superior cellular potency over pyrido[2,3-d]pyrimidines. |
| Conditions | Biochemical kinase inhibition assays and HUVEC (human umbilical vein endothelial cell) growth assays stimulated by serum, FGF, or VEGF. |
Why This Matters
This establishes that the 7-fluoro-1,6-naphthyridine-derived series provides substantially greater target engagement and cellular efficacy than the structurally similar pyrido[2,3-d]pyrimidine-based alternatives, justifying its selection for programs where dual FGFR/VEGFR inhibition is sought.
- [1] Thompson, A. M.; Delaney, A. M.; Hamby, J. M.; et al. J. Med. Chem. 2005, 48 (14), 4628–4653. View Source
